Methyl 2-(4-methylpiperazin-1-YL)propanoate

Descripción general

Descripción

Methyl 2-(4-methylpiperazin-1-YL)propanoate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a propanoate ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methylpiperazin-1-YL)propanoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the piperazine to the acrylate ester. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(4-methylpiperazin-1-YL)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 2-(4-methylpiperazin-1-YL)propanoate has been studied for its interactions with various biological targets, particularly in the context of receptor binding and modulation.

1.1. Serotonin Receptor Modulation

Research indicates that compounds containing piperazine moieties, like this compound, can exhibit significant binding affinity to serotonin receptors, specifically the 5-HT7 receptor. These interactions are crucial for developing treatments for mood disorders and other neuropsychiatric conditions. In studies, modifications of the piperazine structure have been shown to enhance receptor affinity and selectivity .

1.2. Anticancer Activity

In recent investigations, derivatives of this compound have demonstrated promising anticancer properties. For instance, structural modifications were made to enhance the inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The synthesized compounds showed IC50 values comparable to standard chemotherapeutics, indicating their potential as effective anticancer agents .

2.1. General Synthetic Route

A common synthetic approach includes:

- Formation of the Piperazine Ring: Starting from readily available precursors, a piperazine ring is formed through cyclization reactions.

- Esterification: The resulting piperazine derivative is then reacted with propanoic acid derivatives to form the ester bond characteristic of this compound.

This method allows for variations in substituents on both the piperazine and propanoate components, facilitating the exploration of structure-activity relationships (SAR) in drug design .

Case Studies

Several case studies highlight the efficacy and versatility of this compound in drug development.

3.1. Study on Antidepressant Properties

A study investigated the antidepressant-like effects of a series of piperazine derivatives, including this compound. The results indicated that these compounds could significantly reduce depressive behaviors in animal models, suggesting a mechanism involving serotonin modulation .

3.2. Anticancer Research

Another research project focused on synthesizing various derivatives of this compound to evaluate their anticancer activity against multiple cell lines. The findings revealed that several derivatives exhibited potent antiproliferative effects, with specific compounds showing enhanced activity against resistant cancer cell lines .

Data Table: Summary of Applications and Findings

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-methylpiperazin-1-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Methyl 2-(4-methylpiperazin-1-YL)butanoate: Similar structure but with an additional carbon in the ester chain.

Ethyl 2-(4-methylpiperazin-1-YL)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

2-Methyl-1-(4-methylpiperazin-1-YL)propan-2-amine: Similar structure but with an amine group instead of an ester.

Uniqueness: Methyl 2-(4-methylpiperazin-1-YL)propanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Methyl 2-(4-methylpiperazin-1-YL)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

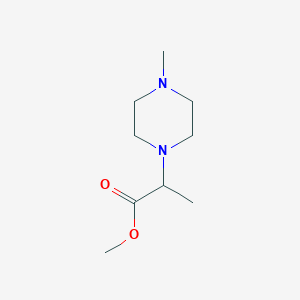

This compound, with the molecular formula , features a piperazine ring which is known for its diverse biological activities. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may have similar properties.

Research Findings

Recent studies have explored the biological activity of this compound and related compounds:

- Antiproliferative Studies :

- In Silico Docking Studies :

- Neuropharmacological Activity :

Case Study 1: Anticancer Activity

A recent investigation into a series of piperazine derivatives revealed that certain modifications significantly enhanced their anticancer efficacy against colorectal cancer cells (HCT-116). The study highlighted that the introduction of specific substituents on the piperazine ring could lead to improved binding affinity and increased cytotoxicity .

Case Study 2: Neuroprotective Effects

In a study examining the neuroprotective properties of piperazine derivatives, it was found that these compounds could reduce oxidative stress markers in neuronal cell lines. This suggests a potential application in treating neurodegenerative disorders like Alzheimer's disease .

Data Tables

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound | TBD | HCT-116 | Antiproliferative |

| Piperazine Derivative A | 0.69 | HeLa | Antiproliferative |

| Piperazine Derivative B | 11 | HCT-116 | Antiproliferative |

| Piperazine Derivative C | TBD | Neuroblastoma | Neuroprotective |

Propiedades

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(9(12)13-3)11-6-4-10(2)5-7-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREPJBHFBCABIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569403 | |

| Record name | Methyl 2-(4-methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132917-41-0 | |

| Record name | Methyl 2-(4-methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.